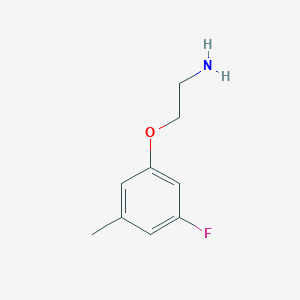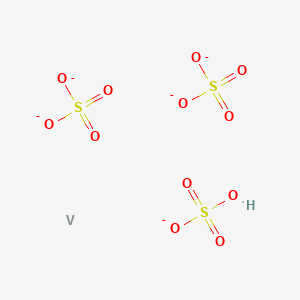
Hydrogen sulfate;vanadium;disulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrogen sulfate;vanadium;disulfate is a compound that combines hydrogen sulfate, vanadium, and disulfate
Preparation Methods
The preparation of hydrogen sulfate;vanadium;disulfate can be achieved through several synthetic routes. One common method involves the reaction of vanadium pentoxide with sulfuric acid under controlled conditions. The reaction typically requires a temperature of around 700°C and a reducing gas mixture of nitrogen, carbon monoxide, and hydrogen . This process results in the formation of vanadium sulfate compounds, which can then be further processed to obtain this compound.
Chemical Reactions Analysis
Hydrogen sulfate;vanadium;disulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, in acidic solutions, vanadium can exist in different oxidation states, such as vanadium (V) and vanadium (IV), and can form various complexes with other ions . Common reagents used in these reactions include acids like hydrochloric acid and sulfuric acid, as well as reducing agents like ascorbic acid and hydrogen peroxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Hydrogen sulfate;vanadium;disulfate has numerous scientific research applications. In chemistry, it is used as a catalyst in various reactions, including hydrogen evolution and oxygen evolution reactions . In biology, vanadium compounds have been studied for their potential role in enzyme regulation and as micronutrients . In medicine, vanadium compounds are being explored for their potential therapeutic effects, including their ability to modulate blood sugar levels and their anti-cancer properties . In industry, this compound is used in the production of sulfuric acid and as a component in vanadium redox flow batteries .
Mechanism of Action
The mechanism of action of hydrogen sulfate;vanadium;disulfate involves its interaction with various molecular targets and pathways. Vanadium compounds can mimic the action of insulin by activating insulin receptors and enhancing glucose uptake in cells . Additionally, vanadium can interact with enzymes involved in oxidative stress and inflammation, thereby exerting protective effects in various biological systems . The exact molecular pathways involved depend on the specific form and oxidation state of vanadium in the compound.
Comparison with Similar Compounds
Hydrogen sulfate;vanadium;disulfate can be compared with other vanadium compounds, such as vanadium pentoxide and vanadium disulfide. While vanadium pentoxide is primarily used as a catalyst in the production of sulfuric acid, vanadium disulfide is known for its applications in hydrogen production and as a lubricant . The unique combination of hydrogen sulfate and disulfate in this compound provides distinct chemical properties that make it suitable for specific applications in catalysis and energy storage .
Similar Compounds
- Vanadium pentoxide
- Vanadium disulfide
- Vanadium trioxide
- Vanadium tetroxide
These compounds share some similarities with this compound but differ in their specific chemical properties and applications .
Properties
Molecular Formula |
HO12S3V-5 |
|---|---|
Molecular Weight |
340.1 g/mol |
IUPAC Name |
hydrogen sulfate;vanadium;disulfate |
InChI |
InChI=1S/3H2O4S.V/c3*1-5(2,3)4;/h3*(H2,1,2,3,4);/p-5 |
InChI Key |
XLJRWYJNZKWVQH-UHFFFAOYSA-I |
Canonical SMILES |
OS(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[V] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


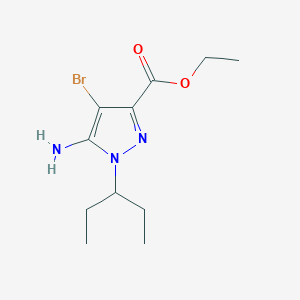
![4-[(3aR,8aR)-Tetrahydro-2,2-dimethyl-4,4,8,8-tetraphenyl-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl]morpholine](/img/structure/B12064342.png)

![(R)-1-{(SP)-2-[Di(2-furyl)phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine](/img/structure/B12064349.png)
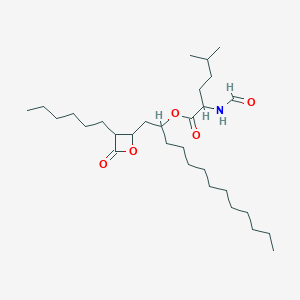
![N-Methyl-4-[(4-methyl-1-piperazinyl)methyl]benzenamine 3HCl](/img/structure/B12064357.png)
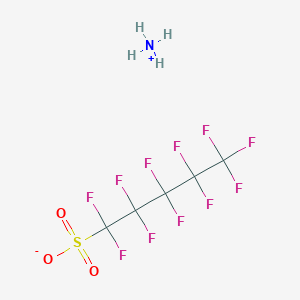

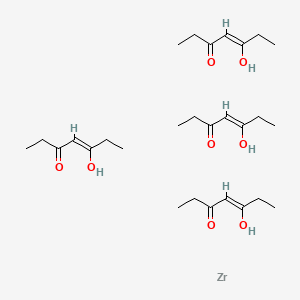
![2-[6'-(diethylamino)spiro[1H-2-benzofuran-3,9'-xanthene]-3'-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12064395.png)
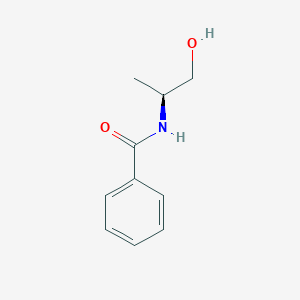
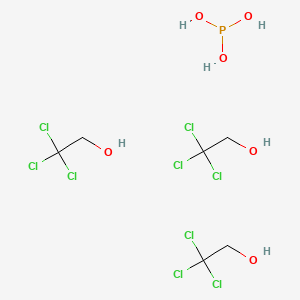
![Propanoic acid, 3-[(4-hydroxy-2,3,5-trimethylphenyl)thio]-](/img/structure/B12064441.png)
